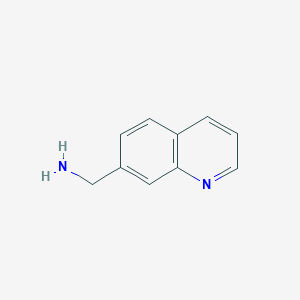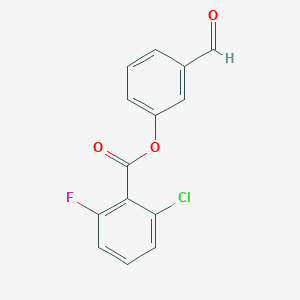
1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a tert-butyl group, a common structural motif in organic chemistry. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . It also contains a 1,3,4-thiadiazol-2-yl group, which is a type of heterocyclic compound containing sulfur and nitrogen atoms.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tert-butyl group is a bulky group that can influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern. It’s used in various chemical transformations and has implications in biosynthetic and biodegradation pathways . An acid-assisted de-tert-butylation reaction can instantly “turn off” the dynamicity of hindered urea bonds (HUBs) and thus broaden their applications .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The tert-butyl group is known to influence the properties of the molecules it’s part of .Applications De Recherche Scientifique
- Boc-Glu-OtBu sert d'acide aminé protégé en N-terminal dans la synthèse de peptides en phase solide (SPPS). Les chercheurs l'utilisent pour créer des peptides uniques contenant des résidus d'ester tert-butylique de glutamate . Sa stabilité pendant l'assemblage des peptides et sa compatibilité avec d'autres acides aminés la rendent précieuse pour la construction de séquences peptidiques complexes.
- Les esters tert-butyliques, comme Boc-Glu-OtBu, trouvent de larges applications en chimie organique synthétique. Une méthode notable consiste à introduire le groupe tert-butoxycarbonyle directement dans divers composés organiques en utilisant des systèmes de micro-réacteurs à écoulement. Cette approche améliore l'efficacité, la polyvalence et la durabilité par rapport aux méthodes traditionnelles par lots .
Synthèse de peptides
Chimie organique
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-tert-butyl-3-[5-(3-methylbutylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4OS2/c1-8(2)6-7-18-11-16-15-10(19-11)13-9(17)14-12(3,4)5/h8H,6-7H2,1-5H3,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBMHDJJEIQAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(S1)NC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2549044.png)

![6-Methyl-2-[[1-(2-phenylbutanoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2549047.png)





![3-(1,3-Benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2549057.png)

![7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2549060.png)
![(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-6-yl)methanone](/img/structure/B2549061.png)
![N-benzyl-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2549062.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxochromene-3-carboxamide](/img/structure/B2549067.png)